molecular formula C3H3BrClNO B1392803 2-Bromo-1,3-oxazole hydrochloride CAS No. 1305712-69-9

2-Bromo-1,3-oxazole hydrochloride

Cat. No. B1392803
M. Wt: 184.42 g/mol
InChI Key: BOMSHRSJNSBKRT-UHFFFAOYSA-N
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Description

2-Bromo-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C3H3BrClNO . The oxazole ring, which includes one nitrogen atom and one oxygen atom, is a significant heterocyclic nucleus that has been investigated in the development of novel compounds showing favorable biological activities .


Synthesis Analysis

The synthesis of 1,3-oxazoles, including 2-Bromo-1,3-oxazole hydrochloride, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethylisocyanides (TosMICs) and has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The reaction is catalyzed by a quaternary ammonium hydroxide ion exchange resin .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1,3-oxazole hydrochloride consists of a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-1,3-oxazole hydrochloride often include direct arylation and alkenylation of oxazoles . The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-1,3-oxazole hydrochloride is 147.96 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound is also characterized by a Rotatable Bond Count of 0 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The reaction of 1-nitroso-2-naphthols with α-functionalized ketones, including α-bromo ketones, under basic conditions leads to the formation of 2-substituted naphtho[1,2-d][1,3]oxazoles, highlighting the chemical versatility of compounds like 2-Bromo-1,3-oxazole hydrochloride (Aljaar et al., 2013).

Catalysis and Synthesis Methodologies

  • 2-(Bromomethyl)-4-carbethoxy-1,3-oxazole reacts with Zn dust to create a heteroaromatic organozinc derivative, showcasing its potential in the synthesis of complex molecules like streptogramin antibiotics (Gangloff et al., 1992).

Biological Studies and Applications

  • Steroidal oxazoles, imidazoles, and triazoles, which can be synthesized from 2α-bromo-3-ketones, have been studied for their biological properties, indicating the potential biomedical applications of compounds like 2-Bromo-1,3-oxazole hydrochloride (Ohta et al., 1968).

Antimicrobial and Antioxidant Activity

  • Research has shown the synthesis of thioxo-1,3-oxazoles using α-bromo ketones, with some of these compounds displaying antimicrobial activity against various bacteria (Ghazvini et al., 2020).

Environmental and Green Chemistry

  • The synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical approaches illustrates the environmentally friendly methods that can be applied to compounds like 2-Bromo-1,3-oxazole hydrochloride (Dinda et al., 2014).

Pharmaceutical Research

  • Oxazoles, including those derived from brominated precursors, are significant in pharmaceutical research, with diverse therapeutic applications being explored, as indicated by the synthesis and structural elucidation of novel 2,4-disubstituted 1,3-oxazole analogues (Venugopala et al., 2018).

Future Directions

Oxazole-based molecules, including 2-Bromo-1,3-oxazole hydrochloride, are becoming a significant heterocyclic nucleus, leading researchers globally to synthesize diverse oxazole derivatives . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .

properties

IUPAC Name

2-bromo-1,3-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO.ClH/c4-3-5-1-2-6-3;/h1-2H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMSHRSJNSBKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-oxazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
2-Bromo-1,3-oxazole hydrochloride
Reactant of Route 5
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Reactant of Route 6
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